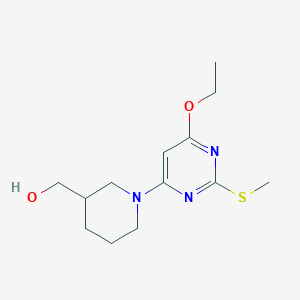

(1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol

Description

This compound features a pyrimidine core substituted with ethoxy and methylthio groups at positions 6 and 2, respectively. A piperidin-3-ylmethanol moiety is attached to position 4 of the pyrimidine. Its molecular formula is C₁₂H₁₉N₃O₂S, with a molecular weight of 277.36 g/mol.

Properties

IUPAC Name |

[1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2S/c1-3-18-12-7-11(14-13(15-12)19-2)16-6-4-5-10(8-16)9-17/h7,10,17H,3-6,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGKDHSXUNKWFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)N2CCCC(C2)CO)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol involves multiple steps, beginning with the construction of the pyrimidine ring, followed by the introduction of ethoxy and methylthio groups, and finally, the formation of the piperidine ring attached to a methanol moiety. The reaction conditions typically include the use of specific solvents, catalysts, and controlled temperature and pressure settings.

Industrial Production Methods

In industrial settings, the production of this compound requires a scalable and cost-effective process. The synthesis is typically conducted in batch reactors, utilizing efficient catalytic systems and optimized reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors is also being explored to enhance production efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol can undergo various types of chemical reactions, including:

Oxidation: : The compound can be oxidized using agents like potassium permanganate or chromic acid, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: : Reduction reactions, typically using reagents such as lithium aluminum hydride, can convert certain functional groups within the molecule to their corresponding alcohols or amines.

Substitution: : The compound is also prone to substitution reactions, particularly nucleophilic substitutions, which can modify the pyrimidine or piperidine rings.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (potassium permanganate, chromic acid), reducing agents (lithium aluminum hydride), and nucleophiles (amines, alkoxides). Conditions such as temperature, solvent type, and reaction time are meticulously controlled to achieve the desired transformations.

Major Products

The primary products of these reactions depend on the specific transformations being targeted. Oxidation typically yields ketones or acids, reduction produces alcohols or amines, and substitution reactions can introduce new functional groups, enhancing the compound's utility.

Scientific Research Applications

It appears there may be a slight error in the compound name provided in the query. The correct name is likely "(1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanol" .

Here's a detailed overview of the applications of the compound (1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanol, also known as C13H21N3O2S, based on available scientific literature:

Chemistry

This compound serves as a building block in organic synthesis for developing complex molecules. It can undergo reactions such as oxidation, reduction, and substitution due to its pyrimidine, piperidine, and methanol functional groups.

Biology

Its unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and metabolic pathways.

Medicine

This compound has therapeutic potential as a pyrimidine derivative. Pyrimidine derivatives have demonstrated anticancer activity by inhibiting cell proliferation in several cancer cell lines. Compounds with similar structures have shown cytotoxicity against lung cancer (A549), breast cancer (MCF-7), and colorectal cancer (Colo-205) cell lines, with IC50 values ranging from 0.01 µM to 0.12 µM. Pyrimidine derivatives may also have neuroprotective effects, potentially useful in treating Alzheimer’s disease, as well as antioxidant properties, which could contribute to their therapeutic profile by mitigating oxidative stress in cells.

Industry

It is utilized in materials science for developing new polymers or specialty chemicals due to its reactivity and functional group diversity.

(1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-2-yl)methanol also represents a novel pyrimidine derivative with potential therapeutic applications. The molecular formula of the compound is C12H19N3O2S, with a molecular weight of 269.36 g/mol. The structure features a pyrimidine ring substituted with an ethoxy and methylthio group, linked to a piperidine moiety, which is critical for its biological interactions.

Anticancer Activity

Pyrimidine derivatives have been shown to inhibit cell proliferation in several cancer cell lines. For instance, compounds with similar structures demonstrated significant cytotoxicity against lung cancer (A549), breast cancer (MCF-7), and colorectal cancer (Colo-205) cell lines. The IC50 values for these compounds ranged from 0.01 µM to 0.12 µM, indicating potent activity against these malignancies.

Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives have also been extensively studied. Compounds similar to this compound were evaluated against various bacterial strains, including E. coli and S. aureus. Results showed that these compounds exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 200 µg/mL to 800 µg/mL.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biological responses. The exact mechanisms depend on the context of its application, whether it be as a drug, enzyme inhibitor, or material component.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

(1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol (BD288339)

- Molecular Formula : C₁₂H₁₉N₃O₂S

- Key Difference : Methoxy group at position 6 instead of ethoxy.

- Impact : Reduced molecular weight (277.36 vs. 277.36 g/mol) and slightly increased polarity due to the shorter alkoxy chain. This may alter membrane permeability and metabolic stability compared to the ethoxy analog .

(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol

Variations in the Heterocyclic Ring and Methanol Position

(1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-2-yl)methanol (BD289116)

- Molecular Formula : C₁₃H₂₁N₃O₂S

- Key Difference: Methanol group on piperidin-2-yl instead of piperidin-3-yl.

- Impact: Altered spatial orientation of the methanol group may affect binding to chiral targets.

(R)-1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol

- Molecular Formula : C₁₁H₁₇N₃O₂S

- Key Differences: Pyrrolidine ring (5-membered) replaces piperidine (6-membered); hydroxyl group replaces methanol.

- Impact : Smaller ring size reduces conformational flexibility. The stereochemistry (R-configuration) may enhance enantioselective interactions with enzymes or receptors .

Functional Group Modifications

tert-Butyl (1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)carbamate

- Molecular Formula : C₁₈H₃₀N₄O₃S

- Key Difference: Methanol replaced by a tert-butyl carbamate group.

- Impact: Increased molecular weight (406.52 g/mol) and lipophilicity (higher LogP).

4-Amino-5-hydroxymethyl-2-(methylthio)pyrimidine

- Molecular Formula : C₆H₉N₃OS

- Key Differences: Lacks the piperidine ring; features 4-amino and 5-hydroxymethyl groups.

- Impact: Simplified structure with fewer hydrogen-bond donors. The amino group may enhance solubility but reduce metabolic stability. Similarity score: 0.88 .

Structural and Physicochemical Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Heterocycle | Methanol Position |

|---|---|---|---|---|---|

| Target Compound | C₁₂H₁₉N₃O₂S | 277.36 | 6-Ethoxy, 2-(methylthio) | Piperidin-3-yl | 3-yl |

| BD288339 (6-methoxy analog) | C₁₂H₁₉N₃O₂S | 277.36 | 6-Methoxy, 2-(methylthio) | Piperidin-3-yl | 3-yl |

| BD289116 (piperidin-2-yl analog) | C₁₃H₂₁N₃O₂S | 291.39 | 6-Ethoxy, 2-(methylthio) | Piperidin-2-yl | 2-yl |

| 1353944-34-9 (carbamate derivative) | C₁₈H₃₀N₄O₃S | 406.52 | 6-Ethoxy, 2-(methylthio) | Piperidin-3-yl | Carbamate |

| (R)-pyrrolidin-3-ol analog | C₁₁H₁₇N₃O₂S | 255.34 | 6-Ethoxy, 2-(methylthio) | Pyrrolidin-3-yl | 3-ol (R-config) |

Biological Activity

The compound (1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant case studies.

- Molecular Formula : C13H21N3O2S

- Molecular Weight : 283.39 g/mol

- CAS Number : 1353980-39-8

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anticancer properties, neuroprotective effects, and potential as an antimicrobial agent. The following sections detail these activities based on recent research findings.

Anticancer Activity

Research indicates that derivatives of pyrimidine and piperidine often exhibit significant anticancer properties. In a study focusing on similar compounds, several derivatives demonstrated cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 2.43 to 14.65 μM .

Table 1: Cytotoxic Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MDA-MB-231 | 4.98 |

| Compound B | HepG2 | 10.00 |

| Compound C | LLC-PK1 (non-cancerous) | >20 |

These findings suggest that the compound may possess similar anticancer properties due to structural similarities with other active compounds .

Neuroprotective Effects

Preliminary studies have indicated that compounds containing piperidine structures may exhibit neuroprotective effects. These effects are often mediated through the modulation of neurotransmitter systems and the inhibition of neuroinflammatory pathways. For instance, compounds targeting serotonin receptors have shown promise in reducing neuroinflammation and promoting neuronal survival in models of neurodegenerative diseases .

Antimicrobial Activity

The compound's potential as an antimicrobial agent is also noteworthy. Studies have demonstrated that certain piperidine derivatives exhibit antibacterial and antifungal activities, likely due to their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .

Case Studies

- Study on Anticancer Efficacy : A recent study evaluated the efficacy of a related compound in inhibiting tumor growth in vivo using xenograft models. The results showed a significant reduction in tumor volume compared to controls, indicating the compound's potential as an effective anticancer agent.

- Neuroprotection in Animal Models : In a model of Alzheimer's disease, administration of a related piperidine derivative resulted in improved cognitive function and reduced amyloid plaque formation, suggesting a protective effect against neurodegeneration.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol?

- Methodology : The compound is synthesized via nucleophilic substitution and subsequent functionalization. A common approach involves reacting tert-butyl 4-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate with reducing agents (e.g., LiAlH4) to yield the piperidin-3-yl methanol derivative. Ethanol reflux with catalytic HCl is often used to promote cyclization and deprotection steps .

- Key Steps : Column chromatography (silica gel, ethyl acetate/petroleum ether gradient) is critical for purification, achieving >95% purity .

Q. How can structural characterization be performed for this compound?

- Techniques :

- NMR : H and C NMR to confirm substituent positions (e.g., ethoxy, methylthio groups) .

- LCMS : Validate molecular weight (CHNOS, [M+H] = 284.1) and monitor synthetic intermediates .

- X-ray crystallography : Use Phaser-2.1 for molecular replacement to resolve crystal structures, supported by CCP4 suite tools for data processing .

Q. What solvents and conditions are optimal for its stability during storage?

- Stability Data : Store at -20°C in inert, anhydrous environments. Solubility in methanol, DMSO, and ethanol is high (>50 mg/mL), but avoid prolonged exposure to moisture to prevent hydrolysis of the methylthio group .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production?

- Optimization Strategies :

- Catalysis : Use DIPEA (N,N-diisopropylethylamine) to enhance nucleophilic substitution efficiency during pyrimidine ring functionalization .

- Temperature Control : Maintain 100°C under nitrogen for 12 hours to ensure complete reaction in 1,4-dioxane, as lower temperatures risk incomplete cyclization .

Q. How to resolve contradictions in solubility data across studies?

- Analysis Framework :

- Experimental Replication : Test solubility in DMSO, water, and ethanol using standardized protocols (e.g., shake-flask method) .

- pH-Dependent Studies : Assess protonation states of the piperidine ring (pKa ~8.5) to explain discrepancies in aqueous solubility .

- Case Study : A 2023 study reported 50 mg/mL solubility in methanol, while a 2024 computational model (PubChem) predicted lower values; empirical validation is recommended .

Q. What computational tools are suitable for predicting its bioactivity?

- Approaches :

- Molecular Docking : Use AutoDock Vina with PyRx to model interactions with kinase targets (e.g., PI3Kα) based on pyrimidine scaffold affinity .

- ADMET Prediction : SwissADME to estimate permeability (LogP = 2.1) and CYP450 inhibition risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.